3-(4-Isopropylphenoxy)propan-1-amine
Description
3-(4-Isopropylphenoxy)propan-1-amine is a primary amine characterized by a propan-1-amine backbone linked to a 4-isopropylphenoxy group. Its molecular formula is C₁₂H₁₉NO, with an average molecular mass of 193.29 g/mol . The compound is also known by several synonyms, including 4-(1-Methylethyl)benzenepropanamine and AGN-PC-01KXZT, and is registered under CAS number 165736-01-6 .
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
3-(4-propan-2-ylphenoxy)propan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-10(2)11-4-6-12(7-5-11)14-9-3-8-13/h4-7,10H,3,8-9,13H2,1-2H3 |
InChI Key |
ZITWYWUAOUIFSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylphenoxy)propan-1-amine typically involves the reaction of 4-isopropylphenol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom bearing the chlorine atom, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Isopropylphenoxy)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
3-(4-Isopropylphenoxy)propan-1-amine finds applications in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Isopropylphenoxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(4-isopropylphenoxy)propan-1-amine with analogs differing in substituents, backbone modifications, or functional groups. Key parameters include synthesis methods, physicochemical properties, and biological activities.
Phenoxy-Substituted Propan-1-amine Derivatives
Key Observations :
- Styryl substituents (OX03771) confer rigidity and π-stacking capacity, critical for enzyme inhibition .
- Synthesis: Reductive alkylation is a common method for phenoxy-propanamine derivatives .
Phenyl- and Heterocyclic-Modified Propan-1-amines
Key Observations :
- Backbone Modifications : Thiazole-piperazine hybrids () introduce heterocyclic complexity, enhancing receptor binding specificity. Azetidine derivatives () improve synthetic versatility for drug discovery.
- Lipophilicity: Direct phenyl linkage (e.g., 3-(4-chlorophenyl)propan-1-amine) increases hydrophobicity compared to phenoxy analogs, affecting bioavailability .
Stereochemical and Regiochemical Variants
Key Observations :
Biological Activity
3-(4-Isopropylphenoxy)propan-1-amine, an organic compound characterized by a propan-1-amine backbone with a 4-isopropylphenoxy substituent, has garnered attention for its potential biological activities. This article explores its mechanisms of action, interactions with biological targets, and implications for therapeutic applications based on diverse research findings.
The chemical formula for this compound is , with a molecular weight of approximately 179.26 g/mol. The unique structure imparts specific steric and electronic properties that influence its biological activity. The presence of the isopropyl group is particularly significant as it affects the compound's interaction with various biological receptors and enzymes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as an agonist or antagonist, modulating signaling pathways relevant to mood regulation and cognitive functions.
Key mechanisms include:
- Receptor Binding : The compound may interact with serotonin receptors, influencing neurotransmission and potentially offering therapeutic benefits for mood disorders.
- Enzyme Modulation : It may inhibit or activate certain enzymes involved in metabolic pathways, leading to various biological responses .
Cytotoxicity in Cancer Research
Research has indicated that similar compounds within the phenoxypropanamine class exhibit significant cytotoxic effects against cancer cell lines. For example, studies on related compounds demonstrated high cytotoxicity against MCF-7 breast cancer cells while showing low toxicity to normal cells . This suggests that this compound could be evaluated for its anticancer properties.
Table 1: Cytotoxic Effects of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| This compound | MCF-7 | TBD | Potential anticancer activity |
| 1-(4-methoxyphenyl)-3-(phenylthio)propan-1-one | MCF-7 | <10 | High cytotoxicity |
| 2-(4-tert-butylphenoxy)propan-1-amine | Various cancer lines | TBD | Significant cytotoxic effects |
Neuropharmacological Studies
In neuropharmacology, compounds similar to this compound have shown potential as ligands for serotonin receptors, particularly the 5-HT6 receptor. These interactions are critical in developing treatments for neurodegenerative diseases like Alzheimer's disease .
Table 2: Affinity of Compounds for Serotonin Receptors
| Compound Name | Receptor Type | K_i (nM) | Notes |
|---|---|---|---|
| MST4 (related compound) | 5-HT6 | 11 | Potent antagonist |
| Compound with isopropyl substitution | 5-HT6 | TBD | Expected to have similar activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
